molecular formula C27H23N3O5 B10873291 3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide

3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide

Cat. No.: B10873291
M. Wt: 469.5 g/mol
InChI Key: SZCJASGDXKHFPR-UHFFFAOYSA-N
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Description

3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes multiple furan rings and a dibenzodiazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide typically involves a multi-step process. One common method includes the radical addition/cyclization reaction of o-isocyanodiaryl amines. This process is promoted by Fe(acac)2/TBHP and involves alkoxycarbonylation and carboxamidation . The reaction conditions are mild and show broad substrate scope and good functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using efficient catalysts and reaction conditions that can be easily scaled up. The use of sustainable and green chemistry principles is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan rings or the dibenzodiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is unique due to its multiple furan rings and dibenzodiazepine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23N3O5

Molecular Weight

469.5 g/mol

IUPAC Name

6,9-bis(furan-2-yl)-N-(furan-2-ylmethyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C27H23N3O5/c31-22-15-17(23-9-4-12-34-23)14-20-25(22)26(24-10-5-13-35-24)30(21-8-2-1-7-19(21)29-20)27(32)28-16-18-6-3-11-33-18/h1-13,17,26,29H,14-16H2,(H,28,32)

InChI Key

SZCJASGDXKHFPR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)NCC5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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